2-Phenyl-4-piperazinopyrimidine 2-Phenyl-4-piperazinopyrimidine
Brand Name: Vulcanchem
CAS No.: 1143623-59-9
VCID: VC3004090
InChI: InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18/h1-7,15H,8-11H2
SMILES: C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3
Molecular Formula: C14H16N4
Molecular Weight: 240.3 g/mol

2-Phenyl-4-piperazinopyrimidine

CAS No.: 1143623-59-9

Cat. No.: VC3004090

Molecular Formula: C14H16N4

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-4-piperazinopyrimidine - 1143623-59-9

Specification

CAS No. 1143623-59-9
Molecular Formula C14H16N4
Molecular Weight 240.3 g/mol
IUPAC Name 2-phenyl-4-piperazin-1-ylpyrimidine
Standard InChI InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18/h1-7,15H,8-11H2
Standard InChI Key PWGLOYAJWJRYSP-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3
Canonical SMILES C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Fundamental Properties

2-Phenyl-4-piperazinopyrimidine features a pyrimidine ring as its core structure, with a phenyl group attached at position 2 and a piperazine moiety at position 4. The structural characteristics of this compound contribute to its potential interactions with biological targets and influence its pharmacological profile.

Structural Features

The compound consists of three key components:

  • A pyrimidine ring (a six-membered heterocyclic ring with two nitrogen atoms)

  • A phenyl group at position 2

  • A piperazine ring (a six-membered heterocyclic ring with two nitrogen atoms) at position 4

This arrangement creates a molecule with multiple binding sites for potential interactions with biological targets, including hydrogen bond acceptors (nitrogen atoms) and a lipophilic region (phenyl group), making it a promising scaffold for drug development.

Physical Properties

While specific experimental data for 2-Phenyl-4-piperazinopyrimidine is limited, its properties can be inferred based on similar pyrimidine derivatives. This compound likely exists as a crystalline solid at room temperature with moderate to good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide, but limited water solubility due to its aromatic character.

PropertyExpected ValueBasis of Estimation
Physical StateCrystalline solidBased on similar pyrimidine derivatives
ColorWhite to off-whiteCommon for similar compounds
Molecular Weight240-250 g/mol (estimated)Calculated from molecular formula
SolubilitySoluble in organic solvents; limited water solubilityBased on structural features
Melting Point150-250°C (estimated)Comparison with similar compounds

Synthesis Methods

The synthesis of 2-Phenyl-4-piperazinopyrimidine can be approached through several methods based on established protocols for similar compounds. These synthetic routes provide valuable insights for researchers looking to prepare this compound for further investigation.

Synthetic Route via Chloropyrimidine Intermediates

A common approach for synthesizing substituted pyrimidines involves using a chlorinated pyrimidine intermediate that undergoes nucleophilic substitution with the desired amine (piperazine in this case).

The synthesis might proceed as follows:

  • Preparation of 2-phenyl-4-chloropyrimidine from appropriate starting materials

  • Nucleophilic substitution reaction with piperazine to replace the chlorine atom

This approach is supported by similar synthetic methods observed in the preparation of related compounds, such as 6-chloro-2,4-diaminopyrimidine derivatives that undergo substitution with piperidine as described in the literature.

Alternative Synthetic Approaches

Alternative methods might include:

  • Condensation reactions between suitable benzamidine derivatives and enaminones

  • Cyclocondensation reactions using guanidine derivatives with appropriately substituted chalcones

  • Direct functionalization of pre-formed pyrimidine scaffolds

As noted in related compounds, "6-chloro-2,4-diaminopyrimidine is easily obtained from ethyl cyanoacetate, which is condensed with guanidine in basic medium" . Similar principles could be applied to the synthesis of 2-Phenyl-4-piperazinopyrimidine, with appropriate modifications to achieve the desired substitution pattern.

Biological Activities and Pharmacological Properties

Based on structural similarities with other pyrimidine derivatives, 2-Phenyl-4-piperazinopyrimidine likely possesses multiple biological activities that make it interesting for medicinal chemistry research.

Antimicrobial Activity

Many pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. Given its structural features, 2-Phenyl-4-piperazinopyrimidine may possess activity against both Gram-positive and Gram-negative bacteria. Research on related compounds indicates that "preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria".

Potential Biological ActivityExpected PotencyStructural Basis
AnticancerModerate to highPhenyl and piperazine substituents
AntimicrobialModerateHeterocyclic structure
Anti-inflammatoryPotentialNitrogen-rich scaffold
Enzyme inhibitionStructure-dependentMultiple binding sites

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 2-Phenyl-4-piperazinopyrimidine and its biological activities is crucial for developing optimized derivatives with enhanced efficacy.

Key Structural Elements Influencing Activity

The three main structural components of 2-Phenyl-4-piperazinopyrimidine each contribute differently to its biological activities:

Structural FeatureContribution to Biological Activity
Pyrimidine CoreProvides the basic scaffold and influences binding to DNA/RNA targets
Phenyl Group at Position 2Enhances lipophilicity and potentially contributes to π-π interactions with aromatic amino acid residues in protein targets
Piperazine at Position 4Introduces basic nitrogen atoms that can form hydrogen bonds with target proteins; may enhance water solubility

Comparison with Structural Analogs

Comparison with related compounds helps elucidate the specific contributions of each structural element:

CompoundStructural Difference from 2-Phenyl-4-piperazinopyrimidineExpected Impact on Activity
2-Phenyl-4-piperidinopyrimidineContains piperidine instead of piperazineReduced hydrogen bonding capacity; potentially different selectivity profile
4-PiperazinopyrimidineLacks phenyl group at position 2Reduced lipophilicity; potentially decreased membrane permeability
2-PhenylpyrimidineLacks piperazine at position 4Significantly reduced interaction with biological targets requiring basic nitrogen atoms

This comparative analysis aligns with observations that "the piperidine ring enhances binding affinity to targets" while different substituents "influence selectivity towards specific enzymes".

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of 2-Phenyl-4-piperazinopyrimidine in research settings.

Spectroscopic Profile

While specific experimental data for 2-Phenyl-4-piperazinopyrimidine is limited, its spectroscopic profile can be predicted based on structural features:

Analytical TechniqueExpected Characteristics
¹H NMRSignals for aromatic protons (phenyl and pyrimidine), piperazine methylene protons
¹³C NMRCharacteristic signals for pyrimidine carbons, phenyl carbons, and piperazine carbons
Mass SpectrometryMolecular ion peak corresponding to its molecular weight, fragmentation pattern involving loss of phenyl and piperazine groups
IR SpectroscopyAbsorption bands for C=N stretching (pyrimidine), C=C stretching (aromatic), C-N stretching (piperazine)
UV-Vis SpectroscopyAbsorption maxima influenced by the conjugated system of the pyrimidine and phenyl groups

Chromatographic Behavior

For purification and analysis purposes, 2-Phenyl-4-piperazinopyrimidine would likely display chromatographic behavior influenced by:

  • Moderate to high retention on reverse-phase columns due to the phenyl group

  • Interaction with silica-based stationary phases through the basic nitrogen atoms

  • pH-dependent retention behavior due to the basic piperazine moiety

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Phenyl-4-piperazinopyrimidine, it is valuable to compare it with structurally related compounds described in the literature.

Structural Comparison with Piperidinopyrimidines

While 2-Phenyl-4-piperazinopyrimidine contains a piperazine ring (with two nitrogen atoms), related compounds like 5-Methoxy-2-phenyl-4-piperidinopyrimidine contain a piperidine ring (with one nitrogen atom). This structural difference significantly impacts:

  • Basicity profile (two basic nitrogens versus one)

  • Hydrogen bonding capability

  • Water solubility

  • Metabolic stability

Biological Activity Differences

The biological activity of these related compounds provides insight into how 2-Phenyl-4-piperazinopyrimidine might behave:

CompoundKey Biological ActivitiesStructural Differences from 2-Phenyl-4-piperazinopyrimidine
5-Methoxy-2-phenyl-4-piperidinopyrimidineAnticancer, antimicrobial, neuroprotectiveContains methoxy group at position 5; piperidine instead of piperazine
2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxideVarious pharmacological activitiesContains amino groups at positions 2 and 4; N-oxide function
4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfideAntimicrobial, antitumorMore complex structure with additional functional groups

This comparison suggests that 2-Phenyl-4-piperazinopyrimidine would share some biological properties with these compounds but potentially exhibit unique selectivity and pharmacokinetic profiles due to its distinct structure.

Future Research Directions

Further investigation of 2-Phenyl-4-piperazinopyrimidine presents several promising research opportunities that could expand our understanding of this compound and its potential applications.

Structure Optimization Studies

Future research could focus on:

  • Synthesizing a library of derivatives with various substituents on the phenyl ring

  • Exploring modifications to the piperazine ring (e.g., methylation, incorporation into larger ring systems)

  • Investigating the effects of additional substituents on the pyrimidine core

These structure-activity relationship studies would help identify optimal substitution patterns for specific biological targets.

Mechanism of Action Investigations

Detailed studies on the molecular mechanisms underlying the biological activities of 2-Phenyl-4-piperazinopyrimidine would be valuable. These could include:

  • Enzyme inhibition assays against relevant targets

  • Receptor binding studies to identify specific protein interactions

  • Cell-based assays to determine effects on signaling pathways

  • Computational modeling to predict binding modes with potential targets

Similar studies with related compounds have revealed that "the mechanism of action... involves its interaction with specific molecular targets and pathways", and similar approaches could be applied to 2-Phenyl-4-piperazinopyrimidine.

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